槲皮素

描述

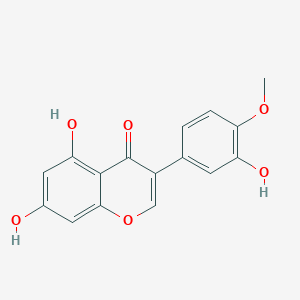

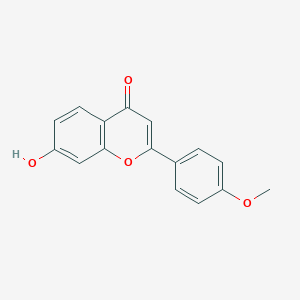

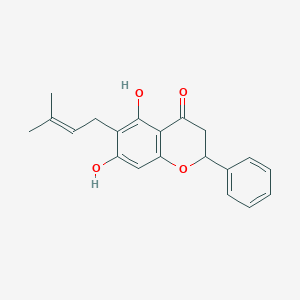

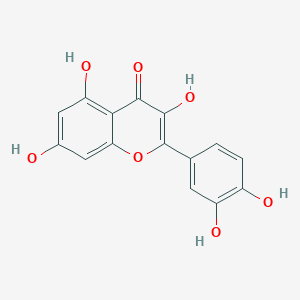

Quercetin is a naturally occurring flavonoid found in various fruits, vegetables, and grains. It is known for its vibrant yellow color and is chemically classified as a polyphenol. Quercetin has been a part of the human diet for centuries and is renowned for its numerous health benefits, including antioxidant, anti-inflammatory, antiviral, and anticancer properties .

作用机制

Quercetin is a natural flavonoid found in a variety of foods and natural supplement products. It has been the subject of extensive research due to its potential health benefits .

Target of Action

Quercetin primarily targets quinone reductase 2 (QR2), an enzyme that catalyzes the metabolism of toxic quinolines . It also interacts with other targets such as phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria .

Mode of Action

Quercetin acts as a specific inhibitor of QR2 . By inhibiting QR2, quercetin may potentially cause lethal oxidative stress, contributing to the killing of malaria-causing parasites . The phenolic hydroxyl groups of quercetin act as electron donors, capturing free radicals .

Biochemical Pathways

Quercetin is synthesized by plants through the Shikimate pathway from phenylalanine by an alternative phenylpropanoid pathway in response to stress . It undergoes reactions of O-methylation, sulfation, and glucuronidation in enterocytes, resulting in the production of quercetin metabolites .

Pharmacokinetics

Quercetin is relatively lipophilic with low solubility in water . Following absorption, it undergoes extensive metabolism in the liver, generating numerous metabolites . The distribution and elimination half-life of intravenous quercetin were found to be 0.7–7.8 min and 3.8–86 min, respectively, whereas its clearance and distribution volume were 0.23–0.84 L/min/m^2 and 3.7 L/m^2, respectively .

Result of Action

Quercetin exhibits antioxidant, anti-inflammatory, cardioprotective, antiviral, and antibacterial effects . It protects cells from radiation and genotoxicity-induced damage by increasing endogenous antioxidant and scavenging free radical levels . It also exhibits anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis .

Action Environment

The action of quercetin can be influenced by various environmental factors. For instance, the bioavailability of quercetin can vary based on the polymorphism of intestinal enzymes and transporters . Additionally, certain structural modifications of quercetin have sometimes been shown to enhance its antimicrobial activity compared to that of the parent molecule .

科学研究应用

Quercetin has a wide range of applications in scientific research:

Chemistry: Used as a standard for antioxidant assays and in the study of flavonoid chemistry.

Biology: Investigated for its role in cellular signaling pathways and gene expression.

Medicine: Explored for its potential in treating chronic diseases such as cardiovascular diseases, diabetes, and cancer

Industry: Utilized in the development of nutraceuticals, pharmaceuticals, and functional foods.

生化分析

Biochemical Properties

Quercetin has a potent antioxidant capacity, being able to capture reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive chlorine species (ROC), which act as reducing agents by chelating transition-metal ions . Its structure has five functional hydroxyl groups, which work as electron donors and are responsible for capturing free radicals .

Cellular Effects

Quercetin’s involvement in various cell death pathways, including apoptosis, autophagy, pyroptosis, necroptosis, ferroptosis, and cuproptosis, has been detailed . It has a regulatory influence on apoptosis and autophagy across different cell types and dosages .

Molecular Mechanism

The phenolic hydroxyl groups of quercetin act as donors of electrons, and these are responsible for the capture activity of free radicals . The catechol structure with 2 hydroxyl groups in neighboring positions is notably superior to other arrangements in electron donation .

Temporal Effects in Laboratory Settings

Its effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of quercetin vary with different dosages in animal models

Metabolic Pathways

Quercetin is involved in various metabolic pathways

Transport and Distribution

It is known that quercetin interacts with various transporters and binding proteins .

Subcellular Localization

It is known that quercetin can be directed to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Quercetin can be synthesized through several methods, including the oxidative degradation of rutin, a glycoside form of quercetin. The process involves hydrolysis of rutin to quercetin-3-rhamnoside, followed by further hydrolysis to yield quercetin . Another method involves the cyclization of 2-hydroxyacetophenone derivatives under alkaline conditions .

Industrial Production Methods: Industrially, quercetin is often extracted from plant sources such as onions, apples, and berries. The extraction process typically involves solvent extraction, where solvents like ethanol or methanol are used to isolate quercetin from plant materials . Supercritical fluid extraction and solid-phase extraction are also employed to enhance the yield and purity of quercetin .

Types of Reactions:

Oxidation: Quercetin undergoes oxidation reactions, forming quercetin quinones which can react with glutathione.

Reduction: Quercetin can be reduced to its dihydro form under specific conditions.

Substitution: Quercetin can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or molecular oxygen in the presence of metal catalysts.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quercetin quinones.

Reduction: Dihydroquercetin.

Substitution: Alkylated or acylated quercetin derivatives.

相似化合物的比较

Quercetin is often compared with other flavonoids such as kaempferol, myricetin, and rutin:

Kaempferol: Similar antioxidant and anti-inflammatory properties but differs in the number and position of hydroxyl groups.

Myricetin: Has additional hydroxyl groups, which may enhance its antioxidant capacity.

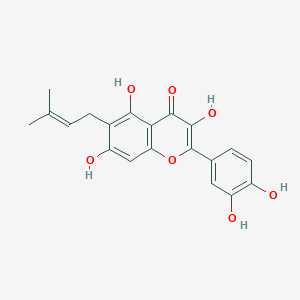

Rutin: A glycoside form of quercetin with improved water solubility but similar biological activities.

Quercetin stands out due to its potent bioactivity and versatility in various applications, making it a valuable compound in both research and industry.

属性

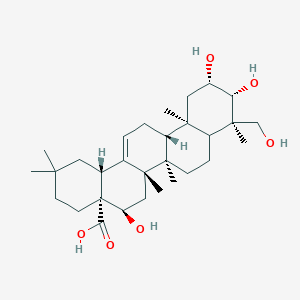

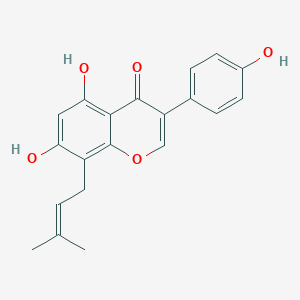

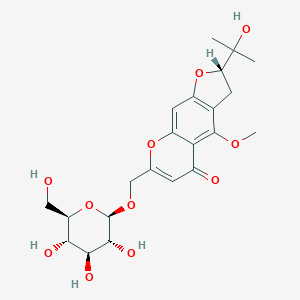

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQPMVGJOQVTL-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310649 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-83-6, 117-39-5 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin 3-O-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。